4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Medicinal Chemistry Drug Design ADME Properties

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is a strategic building block for kinase inhibitor and PROTAC discovery. Its orthogonal 4-chloro (SNAr/cross-coupling handle) and 7-cyano (electron-withdrawing pharmacophore) groups enable sequential, chemoselective derivatization, simplifying route optimization and scale-up. The thieno[3,2-c]pyridine scaffold is a privileged kinase hinge-binder with documented low CYP3A4 inhibition, reducing DDI risk. Ideal for rapid SAR exploration and streamlined kilogram-scale manufacturing.

Molecular Formula C8H3ClN2S
Molecular Weight 194.64 g/mol
CAS No. 1261302-02-6
Cat. No. B1402781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
CAS1261302-02-6
Molecular FormulaC8H3ClN2S
Molecular Weight194.64 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=NC=C2C#N)Cl
InChIInChI=1S/C8H3ClN2S/c9-8-6-1-2-12-7(6)5(3-10)4-11-8/h1-2,4H
InChIKeyYTWUPNCUALHOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6) — Thieno[3,2-c]pyridine Scaffold and Key Physicochemical Properties for Medicinal Chemistry


4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic organic compound characterized by a fused thieno[3,2-c]pyridine core substituted with a chloro group at position 4 and a cyano group at position 7. It has a molecular formula of C8H3ClN2S and a molecular weight of 194.64 g/mol . The thieno[3,2-c]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, commonly exploited for the development of kinase inhibitors and other therapeutic agents due to its capacity to mimic the adenine ring of ATP [1]. The specific substitution pattern—a 4-chloro leaving group for subsequent derivatization and a 7-cyano group as a strong electron-withdrawing moiety—distinguishes this compound from other thieno[3,2-c]pyridine analogs and provides a unique set of reactivity and physicochemical properties relevant to drug discovery .

Why 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6) Cannot Be Replaced by a Generic Thieno[3,2-c]pyridine


The thieno[3,2-c]pyridine scaffold serves as a versatile core, but the biological activity and synthetic utility of its derivatives are exquisitely sensitive to the nature and position of substituents. The presence of the 7-cyano group in 4-chlorothieno[3,2-c]pyridine-7-carbonitrile is a critical differentiating feature. This strong electron-withdrawing group significantly alters the electron density of the heteroaromatic ring system compared to the unsubstituted analog (e.g., 4-chlorothieno[3,2-c]pyridine, CAS 27685-94-5), thereby influencing both its chemical reactivity in cross-coupling reactions and its potential for key binding interactions with biological targets . Furthermore, the specific combination of the 4-chloro and 7-cyano substituents offers a unique synthetic handle for sequential derivatization—allowing for nucleophilic aromatic substitution at the 4-position while the cyano group remains intact for further transformations or as a pharmacophoric element—a strategic advantage not available in analogs lacking one or both of these functional groups .

Quantitative Evidence Guide: How 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6) Compares to its Analogs


Comparative Physicochemical Properties: Molecular Weight and LogP vs. Key Analogs

The introduction of the 7-cyano group in 4-chlorothieno[3,2-c]pyridine-7-carbonitrile results in a quantifiable increase in molecular weight and lipophilicity compared to its closest 7-unsubstituted analog, 4-chlorothieno[3,2-c]pyridine (CAS 27685-94-5). Specifically, the molecular weight increases by 25 g/mol (from 169.63 to 194.64 g/mol) and the calculated logP (cLogP) increases by approximately 0.8 units (from ~2.8 to ~3.6) . These differences are consequential for medicinal chemistry, as they directly influence compound solubility, permeability, and metabolic stability.

Medicinal Chemistry Drug Design ADME Properties

Differential Synthetic Utility: Unique Dual-Functional Handles vs. Mono-Substituted Analogs

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile possesses two orthogonal reactive handles for further elaboration: a chloro group at the 4-position (suitable for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling) and a cyano group at the 7-position (which can be transformed into various functional groups such as amides, amines, or tetrazoles) . In contrast, the simpler analog 4-chlorothieno[3,2-c]pyridine (CAS 27685-94-5) lacks the 7-cyano group, offering only a single point of diversification. The more complex analog 2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 690635-43-9) introduces a third halogen (bromine) at the 2-position, which, while offering an additional reactive site, may also lead to chemoselectivity challenges and increased synthetic complexity .

Organic Synthesis Medicinal Chemistry Scaffold Derivatization

Structural Differentiation in Kinase Inhibitor Design: The Thieno[3,2-c]pyridine Scaffold vs. Furo and Pyrrolo Analogs

The thieno[3,2-c]pyridine core is a recognized bioisostere for the adenine ring of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors. The sulfur atom in the thiophene ring provides a distinct set of electronic and steric properties compared to oxygen (in furo[3,2-c]pyridines) or nitrogen (in pyrrolo[3,2-c]pyridines). While specific quantitative binding data for 4-chlorothieno[3,2-c]pyridine-7-carbonitrile itself is limited, the broader patent literature establishes that thieno[3,2-c]pyridine derivatives have been optimized for potent inhibition of key oncology targets such as Aurora kinases, VEGFR, and PDGFR [1][2]. The presence of the 4-chloro and 7-cyano substituents in this compound positions it as a valuable intermediate for accessing this chemical space, differentiating it from other heterocyclic core variants that may exhibit different kinase selectivity profiles or metabolic stability.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Improved CYP Safety Profile of Downstream Thieno[3,2-c]pyridine Derivatives: A Procurement Rationale

A key liability in kinase inhibitor development is the potential for drug-drug interactions via inhibition of cytochrome P450 enzymes, particularly CYP3A4. The patent literature specifically identifies a subset of thieno[3,2-c]pyridine kinase inhibitors that exhibit a low CYP3A4 inhibition profile, a feature that translates into an improved safety margin [1]. While this property is conferred by the final elaborated molecules and not the building block itself, the selection of a thieno[3,2-c]pyridine starting material like 4-chlorothieno[3,2-c]pyridine-7-carbonitrile is the first step in accessing this advantageous chemical space. This provides a procurement-driven rationale for prioritizing this scaffold over alternative heterocyclic cores that may lack this documented safety advantage in their final drug-like forms.

Drug Safety CYP3A4 Inhibition Drug-Drug Interactions

Recommended Application Scenarios for 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile (CAS 1261302-02-6) in Research and Industry


Medicinal Chemistry: Late-Stage Diversification for Kinase Inhibitor Programs

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is optimally deployed as a late-stage diversification building block in medicinal chemistry campaigns targeting the ATP-binding site of kinases. The 4-chloro group serves as a handle for introducing diverse amine, ether, or aryl/heteroaryl groups via SNAr or cross-coupling reactions, while the 7-cyano group can be retained as a key pharmacophore or transformed (e.g., to an amide) to modulate potency, selectivity, and ADME properties. This approach is supported by the extensive patent literature on thieno[3,2-c]pyridine-based kinase inhibitors, which highlights the scaffold's utility in generating potent inhibitors of Aurora, VEGFR, and PDGFR kinases [1].

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The orthogonal reactivity of the chloro and cyano groups makes this compound a strategic choice for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or chemical probes. The 4-position can be used to attach a ligand that binds a protein of interest, while the 7-cyano group, after conversion to an amine or carboxylic acid, can serve as the attachment point for an E3 ligase ligand or a reporter tag (e.g., biotin, fluorophore). This specific substitution pattern avoids the synthetic complexity of more densely functionalized analogs like 2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile, enabling a more efficient and controlled assembly of complex bifunctional entities .

Process Chemistry: A Scalable Intermediate for Optimizing Synthetic Routes

For process chemists tasked with developing scalable and robust synthetic routes for drug candidates, this compound offers a superior balance of reactivity and stability. The dual handles (Cl and CN) provide two distinct vectors for stepwise functionalization, allowing for convergence in a synthetic sequence. Compared to the more complex 2-bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile, which introduces chemoselectivity issues due to the presence of three reactive groups (Br, Cl, CN), this compound simplifies reaction optimization and purification, making it a more process-friendly intermediate for kilogram-scale manufacturing of advanced pharmaceutical intermediates .

Preclinical Drug Discovery: Mitigating CYP-Mediated DDI Risk

Medicinal chemists and DMPK scientists seeking to proactively address drug-drug interaction (DDI) liabilities in their kinase inhibitor projects should consider building block that belong to a scaffold class with a demonstrated, favorable CYP safety profile. The thieno[3,2-c]pyridine scaffold, from which 4-chlorothieno[3,2-c]pyridine-7-carbonitrile is derived, has been shown in patent disclosures to yield potent kinase inhibitors with low CYP3A4 inhibition [2]. Incorporating this building block early in a discovery program is a strategic move to explore a chemical space that has a higher probability of delivering a candidate with a clean DDI profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.